molecular formula C15H15FN2O B5263049 (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE

(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5263049
M. Wt: 258.29 g/mol
InChI Key: SLXQJIROWOPBIZ-BQYQJAHWSA-N
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Description

(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a pyrazole ring substituted with ethyl and methyl groups, and a fluorophenyl group attached to a propenone moiety.

Properties

IUPAC Name

(E)-1-(1-ethyl-5-methylpyrazol-4-yl)-3-(3-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-3-18-11(2)14(10-17-18)15(19)8-7-12-5-4-6-13(16)9-12/h4-10H,3H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXQJIROWOPBIZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=CC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)/C=C/C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ethanone and 3-FLUOROBENZALDEHYDE in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(2-FLUOROPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3-CHLOROPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3-FLUOROPHENYL)-2-PROPEN-1-ONE is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the pyrazole ring also contributes to its distinct properties compared to other chalcones.

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